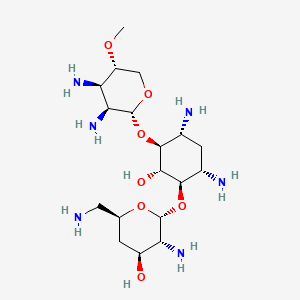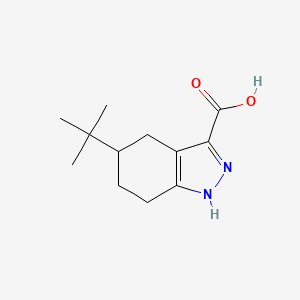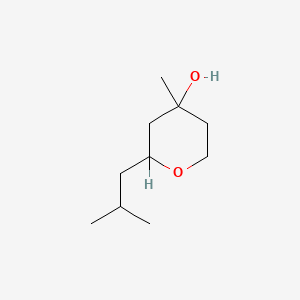
2H-吡喃-4-醇,四氢-4-甲基-2-(2-甲基丙基)-
描述
Synthesis Analysis
The synthesis of pyran derivatives, including tetrahydropyrans, often involves catalytic methods or multi-component reactions that allow for the efficient formation of these cyclic structures. For example, one study describes the synthesis of tetrahydropyran derivatives through a catalytic reaction using NH4Al(SO4)2·12H2O (Alum) as a catalyst, showcasing the efficiency of one-pot synthesis methods for these compounds (Mohammadi et al., 2017).
Molecular Structure Analysis
The molecular structure of pyran derivatives is crucial for understanding their chemical behavior and properties. Studies often utilize computational methods and spectroscopy to elucidate the structure. For instance, X-ray diffraction analysis is used to confirm the molecular and crystal structure of certain pyran derivatives, providing insight into their conformation and electronic structure (Shestopalov et al., 2003).
Chemical Reactions and Properties
Pyran derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions, depending on their substitution pattern and functional groups. The chemical reactivity of these compounds is influenced by their molecular structure, with the presence of electron-donating or withdrawing groups affecting their reaction pathways. The synthesis of 2-amino-4H-pyrans, for example, involves cyclization of Michael adducts, demonstrating the versatility of pyran derivatives in synthetic chemistry (Litvinov & Shestopalov, 2011).
Physical Properties Analysis
The physical properties of pyran derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for the application of pyran derivatives in different fields, including pharmaceuticals, materials science, and organic synthesis. Computational studies and experimental measurements provide valuable data on these physical properties, aiding in the design and application of these compounds.
Chemical Properties Analysis
The chemical properties of pyran derivatives are characterized by their reactivity towards various reagents, stability under different conditions, and the ability to form complex structures through reactions. The study of these properties is crucial for the development of new synthetic routes and the application of pyran derivatives in complex chemical syntheses. For example, the photochemical reactions of pyran compounds reveal their potential in the development of photo-responsive materials (Mori & Maeda, 1991).
科学研究应用
Certainly! Let’s delve into the scientific research applications of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) . This compound, with the chemical formula C10H20O2 , has a molecular weight of approximately 172.26 g/mol . Here are six unique applications:
-
DNA Damage Detection:
-
Volatile Profiling of Ice Wines:
- Summary: Researchers have used 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) in headspace solid-phase microextraction coupled with gas chromatography-time-of-flight mass spectrometry. This method allows for qualitative profiling of volatile compounds in ice wines, aiding in their classification .
-
Synthesis of Acetamides:
安全和危害
This compound causes serious eye irritation and causes skin irritation . In case of exposure, contaminated clothing should be removed. If inhaled, the patient should be kept calm, removed to fresh air, and medical attention should be sought. On skin contact, the area should be washed thoroughly with soap and water. On contact with eyes, the affected eyes should be washed for at least 15 minutes under running water with eyelids held open, and an eye specialist should be consulted. On ingestion, the mouth should be immediately rinsed and then the patient should drink 200-300 ml of water, and medical attention should be sought .
属性
IUPAC Name |
4-methyl-2-(2-methylpropyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSNOTITPICPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CCO1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052318 | |
| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
CAS RN |
63500-71-0 | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63500-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063500710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYL-4-METHYLTETRAHYDROPYRAN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK5ZHH2T3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)
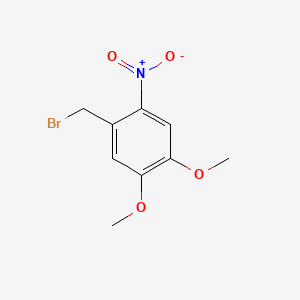
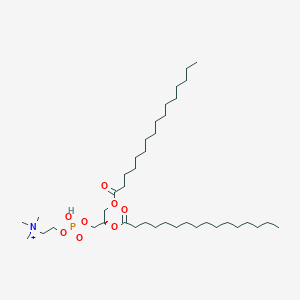
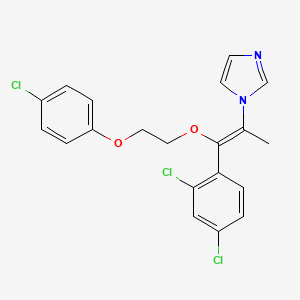
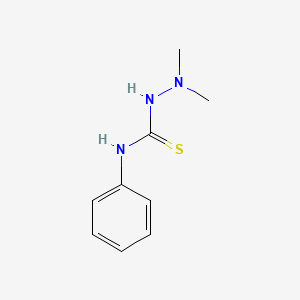
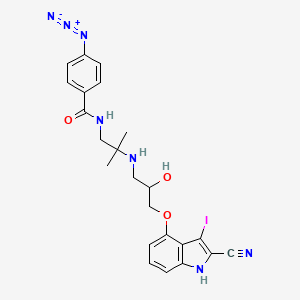
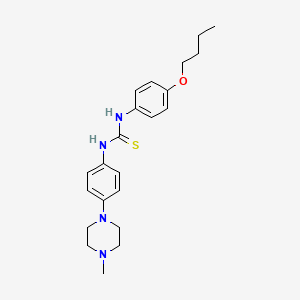

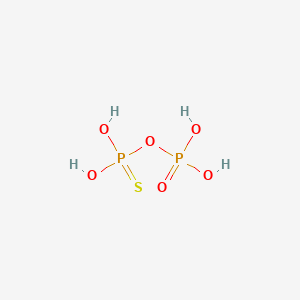

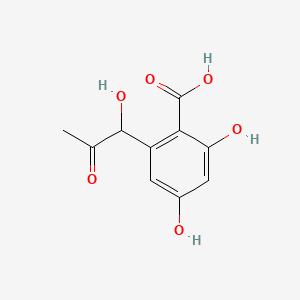
![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
